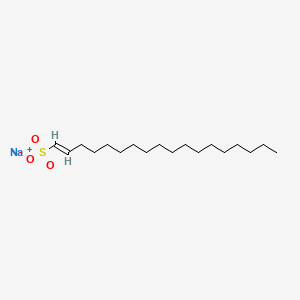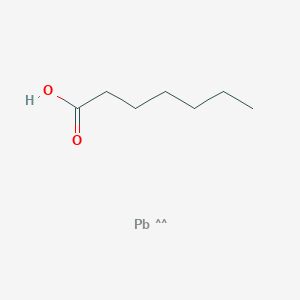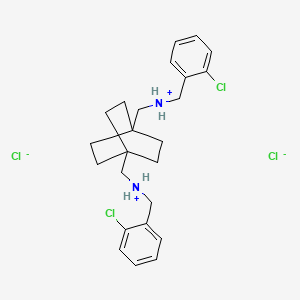
trans-Methyl 5-methylpiperidine-3-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Methyl 5-methylpiperidine-3-carboxylate hydrochloride: is a versatile chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . This compound is known for its high purity and is widely used in various research and development projects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-Methyl 5-methylpiperidine-3-carboxylate hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors in the presence of catalysts. For instance, phenylsilane plays a key role in promoting the formation and reduction of imine, initiating cyclization, and reducing the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production of this compound often involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions: trans-Methyl 5-methylpiperidine-3-carboxylate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans-Methyl 5-methylpiperidine-3-carboxylate hydrochloride is used as a building block for the synthesis of various piperidine derivatives .
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems .
Medicine: In medicine, piperidine derivatives are known for their pharmacological activities, including their use in the development of drugs .
Industry: Industrially, this compound is used in the production of various chemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of trans-Methyl 5-methylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and the biological system involved. For instance, piperidine derivatives are known to interact with neurotransmitter receptors, influencing their activity .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C8H16ClNO2 |
|---|---|
Peso molecular |
193.67 g/mol |
Nombre IUPAC |
methyl (3R,5R)-5-methylpiperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6-3-7(5-9-4-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 |
Clave InChI |
JWBUUGGYBZEBNC-ZJLYAJKPSA-N |
SMILES isomérico |
C[C@@H]1C[C@H](CNC1)C(=O)OC.Cl |
SMILES canónico |
CC1CC(CNC1)C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



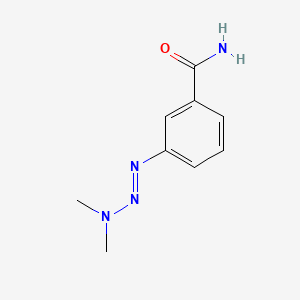

![3-methoxy-4-[5-(2-methylphenyl)pentoxy]aniline](/img/structure/B13733780.png)
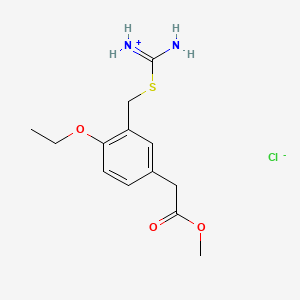
![(9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride](/img/structure/B13733784.png)
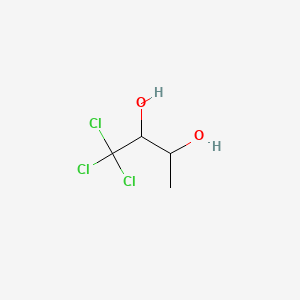
![5-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B13733792.png)
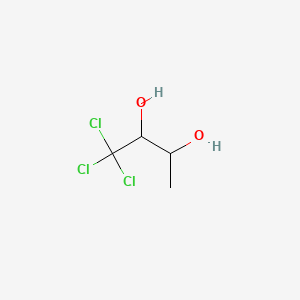
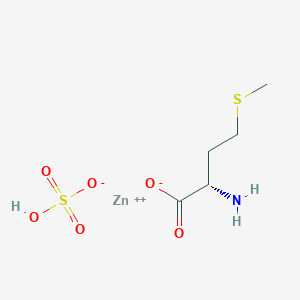
![zinc;1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-ol;zinc;acetate;dihexafluorophosphate](/img/structure/B13733820.png)
